molecular formula C28H35NO8 B1255386 5,7-Dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one

5,7-Dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one

Cat. No. B1255386
M. Wt: 513.6 g/mol
InChI Key: GNDCZIUVHLDNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one is a member of coumarins.

Scientific Research Applications

Anti-Tumor Properties

Research indicates that compounds containing a 3,4,5-trimethoxyphenyl ring, similar to the one in the given compound, show significant anti-tumor activities. These compounds are particularly effective against human breast, CNS, and colon cancer cell lines, often inhibiting tumor growth at very low concentrations. Some of these compounds have been chosen for in vivo Xenograft testing against susceptible human cancers due to their promising in vitro activities and unique structures (Jurd, 1996). Another study also indicates the potential of similar benzopyrans in inhibiting tumor growth, with ongoing in vivo testing for human cancers (Jurd, 1997).

Antiplatelet and Antithrombotic Effects

A series of 2-morpholinylchromones, which share a structural resemblance to the compound , have been found to be potent inhibitors of ADP-induced platelet aggregation. Some members of this class have also shown effectiveness in preventing platelet-dependent thrombus formation in dogs, highlighting their potential as antithrombotic agents (Morris et al., 1993).

Cytotoxicity and Molecular Docking Studies

Novel 3-benzyl-4(3H)quinazolinone analogues, structurally similar to the compound , have shown significant broad-spectrum antitumor activity. Molecular docking studies of these compounds indicate potential growth inhibition mechanisms in various cancer cell lines (Al-Suwaidan et al., 2016).

Inhibition of Phosphodiesterases

Methoxylated C-methyl-2-phenyl-4H-1-benzopyran-4-ones, which include structural elements of the compound in focus, have been studied as inhibitors of rat heart cytosolic cyclic nucleotide phosphodiesterase. This study found that certain compounds within this class are selective and potent inhibitors of specific phosphodiesterase isoforms (Gaillard et al., 1996).

Synthesis and Structural Studies

Research on the synthesis of benzopyran derivatives, including structural analogs of the compound , provides insight into the potential pharmaceutical applications of these compounds. For example, studies on the crystal structure of similar compounds help in understanding their potential as inhibitors of cyclic nucleotide phosphodiesterases (Stomberg et al., 2002).

properties

Product Name

5,7-Dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one

Molecular Formula

C28H35NO8

Molecular Weight

513.6 g/mol

IUPAC Name

5,7-dimethoxy-4-methyl-8-[3-morpholin-4-yl-1-(3,4,5-trimethoxyphenyl)propyl]chromen-2-one

InChI

InChI=1S/C28H35NO8/c1-17-13-24(30)37-28-25(17)20(31-2)16-21(32-3)26(28)19(7-8-29-9-11-36-12-10-29)18-14-22(33-4)27(35-6)23(15-18)34-5/h13-16,19H,7-12H2,1-6H3

InChI Key

GNDCZIUVHLDNSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=CC(=C2C(CCN3CCOCC3)C4=CC(=C(C(=C4)OC)OC)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one
Reactant of Route 2
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5,7-Dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one
Reactant of Route 3
5,7-Dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one
Reactant of Route 4
5,7-Dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one
Reactant of Route 5
Reactant of Route 5
5,7-Dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one
Reactant of Route 6
5,7-Dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one

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